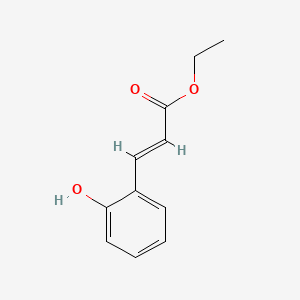

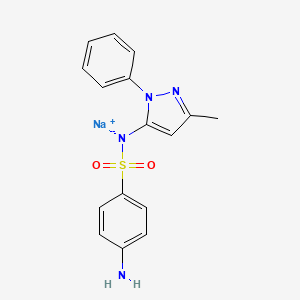

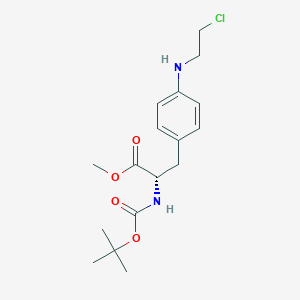

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar tert-butoxycarbonyl (Boc) protected amino acid derivatives often involves multi-step processes including esterification, amine protection, and selective functional group transformations. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate from L-cystine, a related compound, was achieved in a 67% overall yield through a three-step process, highlighting the complexity and efficiency of synthesizing Boc-protected intermediates (Qin et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

The compound has been involved in synthesis and transformation studies, demonstrating its role in creating various substituted products and its potential in chemical synthesis research. For example, methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a related compound, was prepared from glycine methyl ester hydrochloride and further reacted with different amines and nucleophiles to yield substitution products and fused pyridones, pyrimidones, and pyranones, showcasing its versatility in organic synthesis (Baš et al., 2001).

Key Intermediate in Natural Product Synthesis

The compound serves as a key intermediate in the synthesis of essential biochemicals, such as Biotin, a vital water-soluble vitamin. Its synthesis from L-cystine highlights its importance in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Molecular and Crystal Structure Analysis

Investigations into the molecular and crystal structures of related derivatives, such as tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, provide insights into the conformation-stabilizing function of weak intermolecular bonding. These studies are crucial for understanding the physicochemical properties and stability of similar compounds (Kozioł et al., 2001).

Development of Antimicrobial Agents

Research on the synthesis and characterization of substituted phenyl azetidines, which involve the reaction of related compounds, highlights the potential of these derivatives as antimicrobial agents. This application is significant in the search for new therapeutic agents (Doraswamy & Ramana, 2013).

Studies on Amino Acid Derivatives

The study of amino acid derivatives, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, helps understand peptide conformation and its impact on biological activity, providing valuable insights for drug design and development (Jankowska et al., 2002).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.

Zukünftige Richtungen

This involves discussing potential future research directions, applications, or improvements to the synthesis method of the compound.

Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.

Eigenschaften

IUPAC Name |

methyl (2S)-3-[4-(2-chloroethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)11-12-5-7-13(8-6-12)19-10-9-18/h5-8,14,19H,9-11H2,1-4H3,(H,20,22)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEVXNHKBPNBAT-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NCCCl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NCCCl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.